n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide
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Overview
Description
n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and a dimethyl group, along with a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole ring.
N-Methylation: The resulting 5-chloro-1,3-dimethylpyrazole is subjected to N-methylation using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: A key intermediate in the synthesis of zolazepam.
1,3-Dimethyl-5-pyrazolone: A precursor in the synthesis of various pyrazole derivatives.
5-Chloro-1,3-dimethylpyrazole: A chlorinated pyrazole derivative used in various synthetic applications.
Uniqueness
n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-5-9(15)13(3)6-8-7(2)12-14(4)10(8)11/h5H,1,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQYVUHJVMXXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN(C)C(=O)C=C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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